Potassium (3,4-difluorobenzyl)trifluoroborate
Description
Properties
IUPAC Name |
potassium;(3,4-difluorophenyl)methyl-trifluoroboranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF5.K/c9-6-2-1-5(3-7(6)10)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSISNWMCYIWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC(=C(C=C1)F)F)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF5K | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Synthetic Methods
*Yields extrapolated from analogous reactions in cited sources.
Key Observations:
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Potassium (3,4-difluorobenzyl)trifluoroborate participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl/alkenyl halides. The trifluoroborate group acts as a "slow-release" boronic acid precursor, minimizing side reactions like protodeboronation .
Key Conditions and Outcomes
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Mechanism : The reaction proceeds via oxidative addition of the electrophile to Pd(0), transmetalation with the trifluoroborate (activated by base hydrolysis to boronic acid), and reductive elimination .
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Substituent Effects : The 3,4-difluoro group enhances stability against protodeboronation compared to non-fluorinated analogs .
Photoredox/Nickel Dual-Catalytic Cross-Coupling
Visible-light-driven photoredox catalysis enables C(sp³)–C(sp²) bond formation under mild conditions.
Example Reaction
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Catalysts : Ir[dF(CF₃)ppy]₂(bpy)PF₆ (photoredox) and Ni(COD)₂ (cross-coupling) .
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Scope : Compatible with aryl bromides, chlorides, and acyl chlorides .
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Yield : 65–85% for benzyltrifluoroborates under optimized conditions .
Acid-Catalyzed Hydrolysis
The trifluoroborate hydrolyzes to boronic acid under acidic conditions, critical for coupling efficiency:
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Kinetics : Hydrolysis rates depend on the electronic nature of the benzyl group. Electron-withdrawing fluorine substituents slow hydrolysis in basic media, aligning with the "acid–base paradox" observed in Suzuki couplings .
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Phase Effects : Phase-splitting in THF/H₂O systems can alter local pH, impacting reaction reproducibility .
Protodeboronation
Competitive protodeboronation occurs under harsh basic conditions:
-
Mitigation Strategies :
Oxidative Homocoupling
Visible in photoredox systems without efficient Ni catalysis:
Functional Group Compatibility
The 3,4-difluorobenzyl group exhibits tolerance for:
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Electron-deficient aryl halides (e.g., nitro-, cyano-substituted) .
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Sterically hindered substrates (e.g., ortho-substituted aryl bromides) .
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Protic solvents (e.g., t-BuOH, i-PrOH) without significant decomposition .
Comparative Reactivity
| Property | (3,4-Difluorobenzyl)BF₃K | Benzyl-BF₃K | (2,4-Difluorobenzyl)BF₃K |
|---|---|---|---|
| Hydrolysis Rate (pH 7) | Slow | Moderate | Slow |
| Coupling Yield (ArBr) | 85% | 78% | 82% |
| Thermal Stability (°C) | >200 | 180 | >200 |
Scientific Research Applications
Cross-Coupling Reactions
The primary application of potassium (3,4-difluorobenzyl)trifluoroborate is in cross-coupling reactions. These reactions are pivotal for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Suzuki-Miyaura Coupling : This compound can effectively participate in Suzuki-Miyaura cross-coupling reactions with various electrophiles such as aryl halides and triflates. The reaction conditions typically involve palladium catalysts and bases like cesium carbonate to facilitate the formation of C-C bonds.
| Reaction Type | Electrophile Type | Catalyst Used | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Bromides | PdCl₂(dppf) | 85-95 |
| Suzuki-Miyaura | Alkenyl Triflates | Pd(OAc)₂ + TPPTS | 80-90 |
Other Reactions
In addition to cross-coupling, this compound has been utilized in other synthetic transformations:
- Fluorination Reactions : The trifluoroborate moiety can serve as a source of fluoride ions in fluorination reactions, allowing for the selective introduction of fluorine into organic substrates.
- Functional Group Transformations : This compound can also be used in the synthesis of more complex molecular scaffolds through various functional group transformations.
Development of BACE1 Inhibitors
A notable case study involves the use of this compound in the synthesis of inhibitors for β-secretase (BACE1), an important target in Alzheimer's disease research. The incorporation of the 3,4-difluorobenzyl group significantly enhanced the potency and selectivity of these inhibitors.
- Synthesis Pathway : The synthesis involved coupling this compound with appropriate electrophiles under optimized reaction conditions.
- Results : The resulting compounds exhibited improved CNS penetration and efficacy in reducing amyloid-beta levels in preclinical models.
Synthesis of Substituted Purines
Another application is found in the synthesis of substituted purines using this compound as a coupling partner with halopurines.
- Methodology : The reaction conditions were optimized using palladium catalysts to achieve high yields.
- Outcome : This approach yielded a series of biologically active purine derivatives that could serve as potential therapeutics.
Mechanism of Action
The mechanism by which potassium (3,4-difluorobenzyl)trifluoroborate exerts its effects is primarily through its role in cross-coupling reactions. The compound acts as a nucleophilic partner, where the boron atom facilitates the transfer of the 3,4-difluorobenzyl group to the electrophilic partner in the presence of a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The reactivity and stability of trifluoroborates are highly dependent on their substituents. Below is a comparative analysis of Potassium (3,4-difluorobenzyl)trifluoroborate with analogous compounds:
Stability and Handling
- Aryl Trifluoroborates (e.g., 3,4-difluorobenzyl, 3-nitrophenyl): These exhibit superior stability due to aromatic conjugation and tetracoordinate boron, which mitigates oxidation. However, nitro-substituted analogs may require careful pH control during reactions .
- Alkenyl Trifluoroborates : Less stable than aryl variants, with sensitivity to moisture and heat .
- Acyl Trifluoroborates : Exceptionally stable for acyl boron species but require specific activation (e.g., Lewis acids) for reactivity .
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups (e.g., 3,4-difluorobenzyl, 3-nitrophenyl): These reduce electron density at the boron center, slowing transmetalation in Suzuki couplings. However, they minimize side reactions like homocoupling .
- Electron-Donating/Neutral Groups (e.g., 3-butenyl): Enhance transmetalation rates but increase susceptibility to protodeboronation .
- Acyl Groups: Not typically used in Suzuki couplings; instead, they participate in amide-forming reactions via azide coupling .
Key Research Findings
Mechanistic Insights : Trifluoroborates hydrolyze in situ to generate boronic acids during Suzuki couplings. Fluoride ions released during this process can inhibit side reactions, enhancing yields .
Chromatography Limitations : While stable, trifluoroborates often require alternative purification methods (e.g., recrystallization) due to poor chromatographic behavior .
Scale-Up Synthesis : Methods using KHF2 and organic acids (e.g., tartaric acid) improve yields and purity for trifluoroborate salts, including the 3,4-difluorobenzyl derivative .
Biological Activity
Potassium (3,4-difluorobenzyl)trifluoroborate is an organoboron compound that has garnered attention due to its unique structural characteristics and potential biological applications. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and implications in pharmacology.
Chemical Structure and Properties
This compound has the molecular formula C₆H₃BF₅K, with a molecular weight of approximately 220 g/mol. The presence of a trifluoroborate group attached to a difluorobenzyl moiety enhances its reactivity and stability under various conditions. The compound can be represented using the SMILES notation: FC1=CC(F)=CC(B-(F)F)=C1.[K+] .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Boronation : Involves the reaction of 3,4-difluorobenzyl halides with potassium trifluoroborate under basic conditions.
- Cross-Coupling Reactions : Utilizes palladium-catalyzed reactions to form carbon-boron bonds effectively.
These methods highlight the versatility of this compound in synthetic organic chemistry, particularly in pharmaceutical development .
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Enzyme Inhibition : Similar organotrifluoroborates have been shown to act as competitive inhibitors for serine proteases like trypsin and α-chymotrypsin. This inhibition is thought to involve hydrogen bonding interactions at the active site of the enzyme .
- Antinociceptive Properties : Studies on related compounds suggest potential analgesic effects, indicating that this compound could modulate pain pathways without significantly affecting motor function .
Toxicological Profile
The toxicological evaluation of organotrifluoroborates has revealed that they generally exhibit low toxicity. For instance, studies involving acute toxicity assessments in mice showed no significant alterations in liver and kidney function markers following administration at various doses . This suggests a favorable safety profile for further investigation.
Case Studies and Research Findings
- Antinociceptive Studies : A study assessing the antinociceptive properties of related organotrifluoroborates found that these compounds did not alter motor performance in animal models while providing pain relief. The mechanisms were independent of opioid and cholinergic systems .
- Enzyme Interaction Studies : Investigations into the interaction of this compound with serine proteases demonstrated effective inhibition through non-covalent binding, highlighting its potential as a therapeutic agent in conditions where protease activity is dysregulated .
Comparative Analysis
To understand the uniqueness of this compound relative to other organotrifluoroborates, a comparative analysis is provided:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Potassium trifluoro(3-fluorophenyl)borate | 0.95 | Contains only one fluorine substituent on phenyl |
| Potassium trifluoro(4-fluorophenyl)borate | 0.93 | Substituent located at para position |
| Potassium (2,4-difluorophenyl)trifluoroborate | 0.89 | Contains two fluorine substituents at different positions |
| Potassium (2,6-difluorophenyl)trifluoroborate | 0.84 | Fluoride groups at different positions |
| Potassium (3-chloro-4-fluorophenyl)trifluoroborate | 0.72 | Chlorine substituent instead of fluorine |
This table illustrates how this compound's unique fluorination pattern may influence its reactivity and biological activity compared to similar compounds .
Q & A
Q. What are the key synthetic routes and characterization methods for Potassium (3,4-difluorobenzyl)trifluoroborate?
The synthesis typically involves the reaction of 3,4-difluorobenzyl halides with potassium trifluoroborate salts under anhydrous conditions. Characterization relies on multinuclear NMR spectroscopy (¹¹B, ¹⁹F, and ¹H) to confirm the trifluoroborate structure and purity. For example, ¹⁹F NMR can detect hydrolysis byproducts like free fluoride or boronic acids, while ¹¹B NMR identifies the tetrahedral boron environment . Elemental analysis and mass spectrometry further validate stoichiometry.
Q. How is this compound utilized in Suzuki-Miyaura (SM) cross-coupling reactions?
This reagent acts as a stable surrogate for boronic acids in SM couplings, minimizing protodeboronation side reactions. It requires biphasic solvent systems (e.g., THF/water 10:1) and bases like K₂CO₃ or Cs₂CO₃ to hydrolyze the trifluoroborate into the reactive boronic acid intermediate . The fluoride released during hydrolysis also stabilizes palladium catalysts, enhancing turnover . Typical protocols achieve >95% yield with aryl bromides under optimized conditions .
Q. What are the stability and handling considerations for this compound?
Potassium trifluoroborates are hygroscopic and require storage under inert atmospheres. Hydrolysis in aqueous media generates fluoride ions, which can corrode glassware. Avoid prolonged exposure to moisture or strong oxidizing agents. Toxicity data are limited, but standard precautions (gloves, goggles) are recommended due to potential fluoride release .
Advanced Research Questions
Q. How can reaction conditions be tailored to minimize side products like protodeboronation in SM couplings?
Protodeboronation is suppressed by using aqueous THF instead of toluene/water systems, as the latter promotes base-induced decomposition . Fluoride ions (from trifluoroborate hydrolysis) inhibit side reactions by passivating Pd(0) nanoparticles. Adding exogenous KF (1–2 equiv) further stabilizes the catalytic cycle . Temperature control (<60°C) and rapid stirring in biphasic systems also mitigate side product formation .
Q. What mechanistic insights explain the superior performance of trifluoroborates compared to boronic acids in SM couplings?
Trifluoroborates hydrolyze in situ to generate boronic acids and fluoride ions. The latter activate Pd catalysts by forming Pd-F intermediates, accelerating oxidative addition and transmetalation steps . Additionally, the slow release of boronic acid prevents substrate aggregation, reducing homocoupling. Computational studies support a synergistic role of fluoride in stabilizing transition states .
Q. How does this compound perform in visible-light-mediated radical reactions?
Under photoredox catalysis, this reagent participates in radical allylation or vinylation via single-electron transfer (SET). The trifluoroborate acts as a radical acceptor, with the reaction proceeding through a boron-centered radical intermediate. Optimization involves iridium or ruthenium photocatalysts (e.g., [Ir(ppy)₃]), blue LED irradiation, and mild temperatures (25–40°C) . Functional group tolerance is high, enabling late-stage modifications of complex molecules .
Q. What are the limitations of this reagent in cross-coupling with electron-deficient aryl chlorides?
Electron-deficient substrates require stronger bases (e.g., KOH) and elevated temperatures (80–100°C) to achieve efficient coupling. Competing hydrolysis of the trifluoroborate can occur under these harsh conditions, necessitating careful stoichiometric control. Palladium precatalysts like Pd(OAc)₂ with bulky phosphine ligands (e.g., SPhos) improve reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
